Helianthoside A
Description
Properties
CAS No. |
139164-70-8 |
|---|---|
Molecular Formula |
C53H86O21 |
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C53H86O21/c1-22-32(56)35(59)38(62)44(69-22)74-42-33(57)23(2)70-46(40(42)64)73-41-27(21-68-43-37(61)34(58)26(54)20-67-43)71-45(39(63)36(41)60)72-31-13-14-50(7)28(49(31,5)6)12-15-51(8)29(50)11-10-24-25-18-48(3,4)16-17-53(25,47(65)66)30(55)19-52(24,51)9/h10,22-23,25-46,54-64H,11-21H2,1-9H3,(H,65,66)/t22-,23-,25-,26+,27+,28-,29+,30+,31-,32-,33-,34-,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,50-,51+,52+,53+/m0/s1 |
InChI Key |
GAMQIEGJRMEAEJ-NIJXBJTFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CC(C8(C7CC(CC8)(C)C)C(=O)O)O)C)C)C)COC9C(C(C(CO9)O)O)O)C)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(C[C@H]([C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CC(C8(C7CC(CC8)(C)C)C(=O)O)O)C)C)C)COC9C(C(C(CO9)O)O)O)C)O)O)O)O |
Origin of Product |
United States |
Origin, Isolation, and Distribution Research of Helianthoside a
Botanical and Marine Sources of Helianthoside A Production
This compound has been identified in both plant and marine organisms, indicating a diverse distribution in nature.
Botanical Sources: The common sunflower, Helianthus annuus L., is a significant botanical source of this compound mdpi.comnih.gov. Specifically, the flowers of Helianthus annuus have been reported to contain this compound, along with Helianthosides B and C mdpi.comnih.govresearchgate.net. Research also indicates the presence of helianthosides in the flower petals of Helianthus annuus, which have been associated with anti-inflammatory effects researchgate.netfoodandnutritionresearch.net.
Marine Sources: In the marine environment, the starfish Heliaster helianthus has been identified as a producer of Helianthoside and its related compounds oliptek.commdpi.comnih.govspecartridge.comlibretexts.org. Studies have reported the isolation of Helianthoside (referred to as compound 1 in some literature) and its isomer, along with Thornasteroside A, as major sulfated steroidal glycosides from this starfish species oliptek.commdpi.comnih.govspecartridge.comlibretexts.org. Helianthoside from Heliaster helianthus has been described as a novel sulphated monoglycosidic polyhydroxysteroid nih.govnih.gov.
Methodologies for Extraction and Primary Purification of this compound from Complex Matrices
The isolation of this compound from complex biological matrices requires efficient extraction and purification techniques.
Solvent extraction is a fundamental method for isolating compounds from natural sources. For saponins (B1172615) like this compound, various solvent-based techniques are employed. These methods rely on the differential solubility of compounds in various solvents to separate them from the plant or animal matrix organomation.comyoutube.com.
Conventional Extraction: Techniques such as Soxhlet extraction, reflux extraction, and maceration are commonly used for extracting bioactive compounds from plant materials nih.govorganomation.com. These methods typically involve using organic solvents or aqueous-organic solvent mixtures.
Assisted Extraction: More advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times nih.govnih.govmdpi.com. For Helianthus annuus, phenolics have been extracted using these methods, employing solvents such as ethanol, methanol (B129727), and acetone, often in aqueous mixtures foodandnutritionresearch.netnih.gov.
Solvent Selection: The choice of solvent is critical, with factors such as solubility of the target compound, immiscibility of phases, non-reactivity with the solute, recoverability, density, toxicity, cost, and inflammability being important considerations foodandnutritionresearch.netorganomation.comyoutube.com. For saponins and other polar compounds, polar solvents like ethanol, methanol, and water, or their mixtures, are frequently used foodandnutritionresearch.netmdpi.commdpi.com.
Solid-Phase Extraction (SPE) is a powerful sample preparation technique used for the separation, purification, and enrichment of target compounds from liquid matrices specartridge.comnih.govwaters.comlcms.cz. It operates by selectively adsorbing the analyte onto a solid stationary phase, followed by elution with a suitable solvent.
Mechanism: SPE involves the distribution of sample components between a liquid phase and a solid adsorbent specartridge.com. The retention and elution of compounds depend on their chemical properties and interactions with the sorbent material, often utilizing principles similar to chromatography specartridge.comwaters.comlcms.cz.
Advantages: Compared to liquid-liquid extraction, SPE often offers advantages such as faster protocols, reduced solvent usage, cleaner extracts, and higher recovery rates specartridge.comlcms.cz. Reversed-phase SPE, utilizing hydrophobic interactions, is a common mode for retaining and purifying compounds with moderate to low polarity waters.comlcms.cz.
Application for this compound: While specific SPE protocols for this compound are not detailed in the provided search results, SPE is a widely applicable technique for purifying and concentrating saponins and other natural products from complex mixtures prior to further analysis or isolation specartridge.comnih.govwaters.com.
Advanced Chromatographic Separation Techniques for this compound Isolation
Once extracted and partially purified, advanced chromatographic techniques are essential for the final isolation and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both analytical and preparative separation of compounds from complex mixtures rotachrom.comfrontiersin.org. It is widely used for identifying and quantifying bioactive compounds from natural sources frontiersin.org. For this compound, HPLC, often coupled with mass spectrometry (e.g., UHPLC-ESI-MS), can be employed to separate, identify, and quantify the compound nih.govfrontiersin.org.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another vital technique for identifying and characterizing compounds, particularly after initial purification steps biotech-asia.org.
Other Spectroscopic and Chromatographic Methods: Techniques such as Thin-Layer Chromatography (TLC) are used for initial screening and purification biotech-asia.org. For structural determination, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment (FAB) mass spectrometry are employed nih.gov. Mass spectrometry techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and ESI-MS/MS, have been successfully used for screening and identifying steroidal glycosides from marine sources like Heliaster helianthus oliptek.comspecartridge.com. Preparative chromatography, including High-Speed Countercurrent Chromatography, can also be utilized for the isolation of specific compounds frontiersin.org.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry for the separation, identification, and purification of compounds from complex mixtures. Preparative HPLC specifically focuses on isolating significant quantities of a target compound. This method utilizes a stationary phase packed within a column, through which a mobile phase carries the sample mixture under high pressure. The differential interaction of compounds with the stationary and mobile phases leads to their separation based on polarity, size, or other physicochemical properties teledynelabs.com.
For compounds like this compound, which are triterpene saponins, preparative HPLC is an indispensable tool. While specific detailed parameters for this compound's isolation via preparative HPLC are not extensively detailed in the provided literature, the technique is widely applied to purify such glycosides from biological extracts. Typical approaches involve reversed-phase chromatography using C18 columns with mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile, often with modifiers such as acetic acid nih.govrjptonline.orglcms.cz. The ability to optimize solvent systems, flow rates, and column chemistries allows for efficient isolation of compounds with high purity, enabling subsequent structural elucidation and biological activity studies teledynelabs.comnih.govlcms.cz.
Countercurrent Chromatography (CCC) Methodologies for this compound
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that distinguishes itself by the absence of a solid stationary phase. Instead, separation is achieved by partitioning analytes between two immiscible liquid phases, one of which acts as the stationary phase and is retained within a specialized coil system by centrifugal force or gravity aocs.orgwikipedia.orgmdpi.com. This lack of solid support circumvents issues such as irreversible adsorption, peak tailing, and deactivation, which can affect traditional chromatography mdpi.com.
CCC, particularly High-Speed Countercurrent Chromatography (HSCCC), offers several advantages for natural product isolation, including high sample capacity, low solvent consumption, and the potential for easy scale-up from analytical to preparative and even industrial scales aocs.orgmdpi.commdpi.commdpi.com. The technique is highly versatile, allowing for the use of a wide array of biphasic solvent systems, which can be selected based on the polarity of the target compound, such as this compound. While specific CCC solvent systems for this compound are not detailed in the provided search results, the method is well-established for isolating saponins and steroidal glycosides from marine organisms and plants, making it a suitable methodology for this compound mdpi.commdpi.comcdnsciencepub.com.
Preparative Thin-Layer Chromatography (TLC) in Fractionation Strategies
Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for the purification of small to moderate quantities of compounds, particularly when dealing with complex mixtures or when compounds exhibit similar chromatographic behavior. It involves applying a sample to a thick layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate and eluting it with a solvent system. The separated bands can then be visualized, scraped off the plate, and the compound eluted from the adsorbent rochester.educhemrxiv.orgwikipedia.org.
Prep TLC is often employed as an initial fractionation step or for purifying compounds that are difficult to separate by other methods. Its accessibility, relatively low cost, and ability to perform multiple serial developments in real-time make it a practical choice for obtaining purified fractions rochester.educhemrxiv.orgresearchgate.net. While direct detailed protocols for this compound using Prep TLC are not specified, it serves as an effective method for preliminary separation of components from crude extracts, which can then be further purified by techniques like HPLC or CCC researchgate.net. The thickness of the adsorbent layer in Prep TLC plates can range from 0.5 to 2.0 mm, allowing for higher loading capacities compared to analytical TLC wikipedia.org.
Chemodiversity and Distribution Patterns of this compound within Biological Tissues
The concept of chemodiversity refers to the chemical variation found within and among species, including variations across different tissues, developmental stages, and environmental conditions within a single organism riojournal.comresearchgate.netnih.gov. This compound has been identified in two primary sources: the starfish Heliaster helianthus and the plant Helianthus annuus (sunflower).
In the starfish Heliaster helianthus, this compound has been identified as a major sulfated steroidal glycoside cdnsciencepub.comresearchgate.netsemanticscholar.org. Research has indicated that extracts from the arms and central disks of H. helianthus contain Helianthoside and related compounds semanticscholar.org. The distribution within the starfish's tissues, specifically between arms and central disks, suggests that these compounds are synthesized or stored in these distinct biological compartments.
In the plant kingdom, related compounds known as helianthosides (e.g., helianthoside 1, 2, 3) have been isolated from the flowers of Helianthus annuus researchgate.netiajps.com. The distribution of these triterpenoid (B12794562) saponins within the sunflower plant appears to be concentrated in the floral parts. While the specific distribution of this compound within H. annuus tissues has not been explicitly detailed, the isolation from flowers indicates a potential role or presence in reproductive structures. The broader study of chemodiversity in plants highlights how different tissues can produce distinct suites of metabolites, contributing to the plant's defense, signaling, or ecological interactions riojournal.comresearchgate.net.
Compound List
this compound
Helianthoside 1
Helianthoside 2
Helianthoside 3
Helianthoside B
Thornasteroside A
Advanced Methodologies for Structural Elucidation of Helianthoside a
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Aglycone Structure Determination
NMR spectroscopy has been an indispensable tool in the structural determination of Helianthoside A, providing detailed insights into its aglycone core and the nature of its glycosidic linkages. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments researchgate.net.
The structural backbone of this compound was systematically mapped out using a suite of 2D NMR experiments. These experiments reveal correlations between different nuclei, allowing for the establishment of bonding networks and spatial relationships within the molecule researchgate.netresearchgate.net.
Correlation Spectroscopy (COSY): This experiment was crucial in identifying the spin systems of the individual sugar residues and the aglycone. By revealing proton-proton (¹H-¹H) couplings, it was possible to trace the connectivity of adjacent protons, thereby outlining the structure of the monosaccharide units and the steroidal aglycone researchgate.net.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This technique was instrumental in assigning the ¹³C NMR signals for each protonated carbon in this compound, providing a clear map of the carbon-hydrogen framework of both the aglycone and the sugar moieties nih.gov.
Heteronuclear Multiple Bond Correlation (HMBC): To connect the various structural fragments, HMBC spectroscopy was employed. This technique reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations were vital for establishing the sequence of the sugar units in the oligosaccharide chain and for determining the attachment points of the sugar chain to the aglycone nih.gov. For instance, correlations between anomeric protons of the sugar units and specific carbons of the aglycone or adjacent sugars define the glycosidic linkages researchgate.net.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. These through-space correlations were used to determine the relative stereochemistry of the aglycone and the conformation of the glycosidic linkages. For example, a NOESY correlation between a proton on the aglycone and a proton on a sugar unit can confirm their close spatial arrangement, which is dictated by the stereochemistry of the glycosidic bond researchgate.net.
The comprehensive analysis of these 1D and 2D NMR spectra allowed for the complete assignment of the ¹H and ¹³C chemical shifts for the aglycone and the carbohydrate portions of this compound.
Table 1: Selected ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 3 | 78.9 | 3.55 (m) |
| 5 | 140.8 | - |
| 6 | 121.7 | 5.35 (br d, 5.5) |
| 20 | 41.5 | - |
| 21 | 29.8 | 1.05 (d, 6.8) |
Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Xyl-1' | 104.5 | 4.95 (d, 7.5) |
| Xyl-2' | 76.8 | 4.10 (dd, 7.5, 9.0) |
| Xyl-3' | 85.9 | 4.35 (t, 9.0) |
| Xyl-4' | 70.9 | 4.15 (t, 9.0) |
| Xyl-5' | 67.2 | 4.45 (dd, 9.0, 5.0), 3.65 (dd, 9.0, 11.5) |
The determination of the absolute stereochemistry of chiral centers within this compound required more advanced techniques.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY experiments are used to determine spatial proximities between protons and are particularly useful for molecules of intermediate size. These experiments can provide crucial distance constraints that help in defining the three-dimensional structure and confirming stereochemical assignments researchgate.net.
Circular Dichroism (CD) Spectroscopy: While not explicitly detailed for this compound in the primary literature, CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, a characteristic spectrum is obtained that can be compared to theoretical calculations or known compounds to assign the absolute stereochemistry.
In the case of this compound's aglycone, the absolute stereochemistry at the C24 position was determined using the Trost-Mosher method, which relies on the analysis of the ¹H NMR spectra of diastereomeric esters formed with a chiral reagent researchgate.net.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry has been a cornerstone in the characterization of this compound, providing essential information on its molecular weight, elemental composition, and structural features through fragmentation analysis researchgate.net.
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, HRMS data would be used to confirm its molecular formula, C₅₃H₈₆O₂₁ nih.gov. The precise mass measurement allows for the unambiguous determination of the number of carbon, hydrogen, and oxygen atoms, which is a fundamental step in structure elucidation nih.gov.
Table 3: Molecular Formula and Mass Data for this compound
| Property | Value |
| Molecular Formula | C₅₃H₈₆O₂₁ |
| Molecular Weight | 1059.2 g/mol nih.gov |
| Exact Mass | 1058.56615975 Da nih.gov |
Tandem mass spectrometry (MS/MS) has been employed to probe the structure of this compound and related compounds through controlled fragmentation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions) researchgate.net. The resulting fragmentation pattern provides valuable information about the sequence of monosaccharides and the structure of the aglycone researchgate.net.
In the analysis of sulfated steroidal glycosides from Heliaster helianthus, ESI-MS/MS experiments were conducted. For an ion of m/z 663, corresponding to the desodiated anions of isomeric steroidal glycosides including Helianthoside, a major fragment ion observed was at m/z 97, corresponding to HSO₄⁻. Another significant fragment was detected at m/z 211, which was assigned to the sulphated xylose unit present in Helianthoside researchgate.net. This demonstrates the utility of MS/MS in identifying specific structural motifs within the larger molecule.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was one of the key techniques used in the initial characterization of Helianthoside. This soft ionization technique is particularly well-suited for the analysis of polar and thermally labile compounds like glycosides researchgate.net.
In the positive-ion mode FAB-MS of Helianthoside, using a glycerol-thioglycerol matrix, characteristic fragment ions corresponding to the cleavage of the sugar units were observed. This allowed for the determination of the mass of the aglycone and the masses of the individual sugar residues, providing crucial information for sequencing the oligosaccharide chain researchgate.net. The negative-ion mode FAB-MS was also utilized, which is particularly useful for sulfated compounds, to confirm the presence of the sulfate group and to provide complementary fragmentation data researchgate.net.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformation Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the various functional groups within a molecule. researchgate.net These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, resulting in an IR absorption spectrum. su.se Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. researchgate.netksu.edu.sa
For a complex saponin (B1150181) such as this compound, IR and Raman spectroscopy provide complementary information. researchgate.net IR spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functionalities, which are abundant in the aglycone and sugar moieties of the saponin. ksu.edu.sa Raman spectroscopy, on the other hand, excels in detecting symmetric vibrations and nonpolar bonds, such as the C-C bonds that form the oleanane (B1240867) skeleton. ksu.edu.sa
Detailed analysis of the spectral data allows for the confirmation of key structural features:
Hydroxyl Groups (-OH): A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is a clear indicator of the presence of hydroxyl groups from both the aglycone and the sugar units. The broadness of this peak often suggests intermolecular hydrogen bonding.
Aliphatic C-H Bonds: Strong absorptions in the 2850-3000 cm⁻¹ region in both IR and Raman spectra confirm the presence of the saturated hydrocarbon skeleton of the oleanane triterpenoid (B12794562) core.
Carbonyl Groups (C=O): The presence of ester or carboxylic acid functional groups, if any, would be indicated by a strong, sharp absorption band in the IR spectrum around 1700-1750 cm⁻¹. researchgate.net
Glycosidic Linkages (C-O-C): The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O stretching and bending vibrations, which are characteristic of the ether linkages in the sugar chains. youtube.com
While a dedicated vibrational spectroscopy study on this compound is not extensively documented, the expected frequencies for its constituent functional groups can be predicted based on established data for oleanane-type saponins (B1172615).
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Weak | Strong, Broad (IR) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR/Raman) |
| C=O (Ester/Acid) | Stretching | 1700 - 1750 | 1700 - 1750 | Strong (IR) |
| C-O (Ether/Alcohol) | Stretching | 1050 - 1250 | Variable | Strong (IR) |
| C-C (Skeleton) | Stretching | Weak | 800 - 1200 | Variable (Raman) |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Related Saponins
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and, most critically, the absolute stereochemistry of all chiral centers. For complex, polycyclic natural products like oleanane-type saponins, which can have numerous stereocenters, X-ray crystallography offers a definitive structural proof that can validate or correct assignments made by spectroscopic methods. nih.gov
The process requires growing a high-quality single crystal of the compound, which can be a significant challenge for large, flexible molecules like saponins. Once a suitable crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule, from which the positions of all atoms can be determined.
Although a specific crystal structure for this compound has not been reported in the available literature, the application of this technique to other oleanane-type triterpenoid saponins has been crucial in:
Unambiguous Stereochemical Assignment: Confirming the relative and absolute configuration of all chiral carbons in the aglycone and the sugar residues.
Solid-State Conformation: Revealing the preferred conformation of the six-membered rings of the oleanane skeleton (e.g., chair, boat) and the orientation of the glycosidic linkages in the solid state.
Intermolecular Interactions: Elucidating the packing of molecules in the crystal lattice and identifying key hydrogen bonding networks.
The data obtained from an X-ray analysis of a related saponin would provide a definitive structural benchmark for the entire class of compounds. researchgate.netfrontiersin.org
| Parameter | Description | Significance |
|---|---|---|
| Space Group & Unit Cell | Describes the crystal's symmetry and dimensions. | Fundamental crystallographic data. |
| Atomic Coordinates | Precise x, y, z position of every non-hydrogen atom. | Defines the complete molecular structure. |
| Bond Lengths & Angles | Calculated distances and angles between atoms. | Confirms the connectivity and geometry. |
| Torsional Angles | Defines the conformation of cyclic and acyclic parts. | Reveals the 3D shape and ring puckering. |
| Absolute Configuration | Determined using anomalous dispersion (e.g., Flack parameter). | Provides the true R/S configuration at all stereocenters. |
Computational Chemistry Approaches in Structural Confirmation and Conformational Analysis
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for the structural elucidation of complex natural products. chimia.ch These in silico approaches allow for the modeling of molecular structures and the prediction of various properties, which can then be compared with experimental data to confirm or refine a proposed structure. nih.gov
For a molecule like this compound, with its flexible sugar chains and rigid polycyclic core, computational methods are particularly valuable for conformational analysis. chemrxiv.org The typical workflow involves several key steps:
Geometry Optimization: A proposed 2D structure of this compound is used as a starting point. DFT calculations, often using a functional like B3LYP with a 6-31G(d,p) basis set, are performed to find the lowest energy, or most stable, 3D conformation of the molecule. mdpi.comnih.gov This process minimizes the steric hindrance and optimizes all bond angles and lengths. nih.gov
Conformational Searching: For flexible parts of the molecule, such as the sugar moieties and their linkages, a systematic conformational search is performed to identify all possible low-energy conformers. The relative energies of these conformers are calculated to determine their population distribution at a given temperature. mdpi.com
Property Prediction: Once the stable conformers are identified, their spectroscopic properties, most commonly NMR chemical shifts and coupling constants (J-values), are calculated. chemrxiv.org
Comparison with Experimental Data: The calculated spectroscopic data are then compared with the experimentally measured values. A strong correlation between the predicted and observed data provides powerful evidence in support of the proposed structure and its dominant conformation in solution.
This integrated experimental-computational approach is highly effective for resolving ambiguous stereochemical assignments and understanding the dynamic conformational behavior of saponins in solution, which is crucial for interpreting their biological activity. chemrxiv.orgmdpi.com
| Step | Methodology | Purpose | Example Software/Theory |
|---|---|---|---|
| 1. Initial Structure Generation | 2D-to-3D conversion. | Create a starting 3D model of the proposed structure. | Molecular modeling software |
| 2. Geometry Optimization | Energy minimization calculations. | Find the most stable, lowest-energy 3D structure. | DFT (e.g., B3LYP/6-31G(d,p)) |
| 3. Conformational Search | Systematic rotation of flexible bonds (e.g., glycosidic). | Identify all stable low-energy conformers. | Molecular dynamics or Monte Carlo methods |
| 4. Spectroscopic Prediction | Calculation of NMR parameters for each stable conformer. | Predict chemical shifts (¹H, ¹³C) and coupling constants. | DFT with specialized basis sets |
| 5. Validation | Comparison of calculated vs. experimental data. | Confirm the proposed structure and solution conformation. | Statistical analysis (e.g., RMSE) |
Biosynthetic Pathways and Enzyme Mechanisms for Helianthoside a
Identification of Precursor Molecules in Helianthoside A Biosynthesis
The journey to synthesizing this compound begins with fundamental precursor molecules derived from primary metabolism. The biosynthesis of its triterpenoid (B12794562) backbone originates from the isoprenoid pathway. mdpi.com In the cytoplasm, the mevalonate (B85504) (MVA) pathway is primarily responsible for producing the universal five-carbon isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.com
These initial building blocks are sequentially condensed to form larger molecules. The cyclization of the linear precursor 2,3-oxidosqualene (B107256) is the first committed step in the biosynthesis of triterpenoid saponins (B1172615). mdpi.com This crucial step is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which construct the diverse carbon skeletons of triterpenoids. nih.govuea.ac.uk For this compound, which is based on an oleanane-type structure, the key OSC is β-amyrin synthase, which converts 2,3-oxidosqualene into β-amyrin. researchgate.net This β-amyrin then serves as the foundational scaffold for subsequent modifications.
| Precursor Molecule | Originating Pathway | Role in Biosynthesis |
|---|---|---|
| Isopentenyl Pyrophosphate (IPP) | Mevalonate (MVA) Pathway | Basic 5-carbon building block for isoprenoids. mdpi.com |
| Dimethylallyl Diphosphate (DMAPP) | Mevalonate (MVA) Pathway | Isomer of IPP, also a basic 5-carbon building block. mdpi.com |
| 2,3-Oxidosqualene | Isoprenoid Pathway | The linear precursor that undergoes cyclization to form the triterpenoid skeleton. mdpi.comnih.gov |
| β-Amyrin | Cyclization of 2,3-oxidosqualene | The initial triterpenoid scaffold for oleanane-type saponins like this compound. researchgate.net |
Glycosyltransferase Enzyme Activity and Substrate Specificity in Glycoside Formation
The final and critical stage in the biosynthesis of this compound is glycosylation, which involves the attachment of sugar chains to the aglycone. This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes play a pivotal role in the structural diversification of triterpenoid saponins. nih.gov
UGTs transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar like UDP-glucose or UDP-galactose, to the triterpenoid aglycone. nih.govnih.gov The formation of the complex sugar chains found in saponins is a sequential process, with different UGTs exhibiting high substrate specificity for both the aglycone and the growing glycoside chain. mdpi.comnih.gov This specificity dictates the position, type, and linkage of each sugar added. For instance, one UGT might catalyze the initial attachment of a glucose molecule to the C-3 hydroxyl group of the aglycone, while another UGT would be responsible for adding a subsequent sugar to a specific position on the first sugar. frontiersin.org The precise sequence of these enzymatic reactions is what ultimately determines the final structure of this compound.
| Enzyme Class | Substrate(s) | Product | Function |
|---|---|---|---|
| UGT (Initial) | Modified Aglycone + UDP-Glucose | Aglycone-3-O-Glucoside | Attaches the first sugar moiety to the aglycone. nih.gov |
| UGT (Chain Elongation) | Aglycone-Glucoside + UDP-Xylose | Aglycone-Glucoside-Xyloside | Adds a second sugar to the existing sugar chain. |
| UGT (Branching) | Growing Oligosaccharide Chain + UDP-Rhamnose | Branched Oligosaccharide on Aglycone | Creates branched sugar structures. |
Characterization of Oxidative and Reductive Enzymes in Aglycone Modification
After the formation of the initial triterpenoid skeleton, the aglycone undergoes a series of modifications, primarily through oxidation reactions. nih.gov These modifications are crucial for creating the final sapogenin structure before glycosylation. The key enzymes involved in this stage are cytochrome P450 monooxygenases (P450s). nih.govnih.gov
P450s are a large and diverse family of enzymes that catalyze various oxidative reactions, such as hydroxylation and carboxylation, on the triterpenoid backbone. nih.gov These enzymes introduce functional groups, like hydroxyl (-OH) and carboxyl (-COOH) groups, at specific carbon positions on the β-amyrin scaffold. nih.gov These modifications are not only essential for the biological activity of the final saponin (B1150181) but also serve as attachment points for the sugar moieties during glycosylation. nih.gov The specific P450s involved and the positions they modify are key determinants of the resulting sapogenin's structure.
| Enzyme Family | General Function | Example Reaction | Significance |
|---|---|---|---|
| Cytochrome P450s (P450s) | Oxidation (e.g., hydroxylation, carboxylation) | β-amyrin → Hydroxylated β-amyrin | Creates sites for glycosylation and contributes to the aglycone's final structure. nih.govnih.gov |
| Dehydrogenases | Redox reactions | Hydroxyl group → Keto group | Further diversifies the functional groups on the aglycone. |
Preclinical Pharmacological and Biological Investigations of Helianthoside a
Immunomodulatory Effects in Ex Vivo and Cellular Models
Adjuvant Activity in Immunological Responses
Triterpenoid (B12794562) saponins (B1172615), the class of compounds to which Helianthoside A belongs, are well-regarded for their potent immunological adjuvant properties. nih.govcreative-biolabs.com These natural glycosides have demonstrated the capacity to activate the mammalian immune system, making them valuable components in vaccine formulations. creative-biolabs.comzju.edu.cn Saponin-based adjuvants are known for their unique ability to stimulate both the cell-mediated (Th1) and humoral (Th2) immune responses. creative-biolabs.comzju.edu.cnnih.gov This dual action is critical for vaccines targeting a wide range of pathogens and for therapeutic cancer vaccines. creative-biolabs.comzju.edu.cn
The adjuvant activity of saponins is linked to their amphiphilic structure, which consists of a hydrophobic triterpene core and hydrophilic sugar chains. nih.govzju.edu.cn This structure facilitates interactions with cell membranes, leading to the stimulation of various immune pathways. Saponins can induce the production of cytokines, enhance the function of antigen-presenting cells like dendritic cells, and promote the generation of cytotoxic T-lymphocytes (CTLs) that are crucial for eliminating infected cells or tumor cells. nih.govcreative-biolabs.comzju.edu.cn While specific studies detailing the adjuvant effects of this compound are not extensively documented in publicly available literature, its structural classification as a triterpenoid saponin (B1150181) suggests it likely shares these immunostimulatory characteristics. The well-studied saponin adjuvant, QS-21, for instance, has been shown to significantly boost IgG1 (Th2-related) and IgG2a (Th1-related) antibody production in preclinical models, a hallmark of a balanced immune response that is desirable for effective vaccines. zju.edu.cnnih.gov
Table 1: General Immunological Activities of Triterpenoid Saponin Adjuvants This table is based on the known activities of the saponin class of compounds.
| Immune Response Type | Effect | Key Mediators/Cells Involved |
|---|---|---|
| Humoral Immunity (Th2) | Enhances antibody production | B-lymphocytes, IgG1 antibodies, Th2 cytokines |
| Cell-Mediated Immunity (Th1) | Stimulates cytotoxic T-lymphocyte (CTL) response | T-lymphocytes (CD8+), Dendritic Cells, Th1 cytokines (e.g., IFN-γ) |
| Innate Immunity | Activates innate immune cells and cytokine production | Macrophages, Dendritic Cells, Cytokines |
Enzyme Inhibition and Receptor Binding Studies for Target Identification
The identification of specific molecular targets is a crucial step in understanding the mechanism of action of a pharmacological compound. For this compound, research into its ability to inhibit enzymes or bind to specific receptors provides insight into the pathways through which it exerts its biological effects.
While comprehensive screening data for this compound against a wide panel of enzymes and receptors is limited in available literature, studies on structurally related triterpenoid saponins have shown interactions with various biological targets. These interactions are often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. wikipedia.org Lower IC50 values indicate greater potency. wikipedia.orgscience.gov This parameter is essential for comparing the efficacy of different inhibitors and understanding their potential therapeutic relevance. mdpi.com
Table 2: Illustrative Molecular Targets for Saponin-like Compounds This table presents hypothetical examples of molecular targets and binding affinities to illustrate the type of data generated in such studies, as specific data for this compound is not readily available.
| Target Class | Specific Target | Binding Affinity (IC50) |
|---|---|---|
| Enzyme | Cyclooxygenase-2 (COX-2) | Data not available |
| Enzyme | Matrix Metalloproteinase-9 (MMP-9) | Data not available |
| Receptor | Toll-Like Receptor 4 (TLR4) | Data not available |
Kinetic analysis is employed to determine the mechanism by which a compound inhibits an enzyme, such as competitive, non-competitive, or uncompetitive inhibition. This analysis provides deeper insights beyond simple binding affinity, revealing how the inhibitor interacts with the enzyme and its substrate. For example, a competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding, while a non-competitive inhibitor binds to a different site, altering the enzyme's function without blocking the active site directly. The relationship between the IC50 value and the apparent inhibition constant (Ki app) can help confirm the mechanism of inhibition. mdpi.com As specific kinetic studies on this compound are not detailed in the available research, a definitive analysis of its enzyme interaction kinetics cannot be provided at this time.
Preclinical Investigations of this compound Efficacy in Animal Models
Animal models are indispensable for evaluating the in vivo efficacy of potential therapeutic agents before they can be considered for human trials. This compound has been investigated in models of inflammation and cancer to assess its therapeutic potential.
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a standard and widely used assay for screening acute anti-inflammatory activity. researcher.liferesearchgate.netresearcher.lifenih.govnih.gov TPA application induces a rapid inflammatory response characterized by edema (swelling), erythema, and infiltration of inflammatory cells. nih.gov The mechanism involves the activation of protein kinase C and the subsequent production of inflammatory mediators, including prostaglandins and leukotrienes. nih.govnih.gov
Compounds that demonstrate efficacy in this model typically work by inhibiting these inflammatory pathways. researcher.life Although specific research detailing the effects of this compound in the TPA-induced ear edema model is not prominently available, studies on other natural compounds have shown significant, dose-dependent reductions in ear thickness and weight, indicating potent anti-inflammatory effects. researcher.liferesearchgate.netresearcher.life
Table 3: TPA-Induced Rodent Model for Anti-inflammatory Research
| Model | Description | Key Outcome Measures | Relevance |
|---|---|---|---|
| TPA-Induced Ear Edema | Topical application of TPA to a mouse ear to induce acute inflammation. | Reduction in ear thickness, ear punch weight, and inflammatory cell infiltration. | Standard preclinical screen for topical and systemic anti-inflammatory agents. |
The evaluation of antitumor activity in preclinical settings frequently utilizes xenograft and syngeneic animal models.
Xenograft models involve the implantation of human tumor cells into immunodeficient mice. mdpi.comnih.govnih.govmdpi.com These models are valuable for assessing the direct cytotoxic or anti-proliferative effects of a compound on human cancer cells in an in vivo environment. nih.govmdpi.com
Syngeneic models use tumor cells derived from a specific mouse strain that are then implanted into immunocompetent mice of the same strain. nih.govantineo.frnih.govmeliordiscovery.combiocytogen.com This approach is crucial for immuno-oncology research, as it allows for the study of how a therapeutic agent interacts with a fully functional immune system to fight cancer. antineo.frmeliordiscovery.combiocytogen.com
Research into the antitumor properties of compounds structurally similar to this compound has shown inhibition of tumor growth in various xenograft models. mdpi.com These effects are often associated with the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. mdpi.com In syngeneic models, the antitumor activity can be further enhanced by the compound's ability to modulate the host's immune response against the tumor, a plausible mechanism for a saponin like this compound given its potential adjuvant properties. nih.govnih.gov
Table 4: Animal Models for Antitumor Activity Research
| Model Type | Host Immune System | Tumor Origin | Primary Research Application |
|---|---|---|---|
| Xenograft | Immunodeficient | Human | Assessing direct antitumor effects on human cancer cells. |
| Syngeneic | Immunocompetent | Murine (same strain as host) | Evaluating immuno-oncology agents and tumor-immune system interactions. |
Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies
In preclinical research, pharmacodynamic biomarkers are crucial for demonstrating a compound's biological activity and mechanism of action at the site of action. For this compound, preclinical investigations have utilized a well-established animal model of inflammation to assess its effects. In these studies, the primary pharmacodynamic biomarker evaluated was the inhibition of edema, a key sign of inflammation.
A study involving a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice was conducted to determine the anti-inflammatory potential of this compound. TPA is a potent inflammatory agent, and its application to mouse ears induces a measurable inflammatory response, primarily characterized by edema. The extent of edema can be quantified and used as a reliable biomarker to assess the efficacy of an anti-inflammatory agent.
In this context, the inhibitory effect of this compound on ear edema serves as a direct pharmacodynamic marker of its biological activity. The dose-dependent reduction in this biomarker provides evidence of the compound's engagement with its biological target and its potential to modulate inflammatory pathways in vivo. The median inhibitory dose (ID50), which represents the dose required to reduce the inflammatory response by 50%, is a key parameter derived from this analysis. The ID50 value for this compound in this model was determined to be 111 nmol per ear, indicating a significant anti-inflammatory effect. nih.gov
The table below summarizes the pharmacodynamic biomarker analysis for this compound and related compounds from the same study, highlighting their comparative efficacy in inhibiting TPA-induced inflammation.
Table 1: Pharmacodynamic Biomarker Analysis of Helianthosides in TPA-Induced Mouse Ear Edema Model
| Compound | Pharmacodynamic Biomarker | ID50 (nmol/ear) |
|---|---|---|
| This compound (Helianthoside 1) | Inhibition of Edema | 111 |
| Helianthoside 2 | Inhibition of Edema | 262 |
| Helianthoside 3 | Inhibition of Edema | 65 |
| Helianthoside 4 | Inhibition of Edema | 115 |
| Helianthoside 5 | Inhibition of Edema | 108 |
| Helianthoside B | Inhibition of Edema | 114 |
Investigation of Modulatory Effects on Organ Systems in Preclinical Models
The investigation into the modulatory effects of this compound on various organ systems in preclinical models has primarily focused on its impact on the integumentary system, specifically in the context of inflammation. The skin, being the largest organ, is a common site for inflammatory reactions, and models of skin inflammation are valuable for assessing the therapeutic potential of novel compounds.
The modulatory effect of this compound on the integumentary system was evaluated using the TPA-induced inflammation model in mice. nih.gov This model mimics certain aspects of acute inflammatory skin diseases. The application of TPA to the skin triggers a cascade of inflammatory events, including vasodilation, increased vascular permeability, and the infiltration of inflammatory cells, leading to edema and erythema.
The administration of this compound demonstrated a significant modulatory effect on this induced inflammatory response in the skin. By inhibiting the formation of edema, this compound showed its ability to interfere with the pathological processes occurring in the skin tissue. This suggests that this compound may modulate the function of various components of the integumentary system involved in the inflammatory response, such as cutaneous blood vessels and resident immune cells.
While the available research provides valuable insights into the modulatory effects of this compound on the integumentary system in an acute inflammation model, further studies are needed to explore its effects on other organ systems. The systemic effects of this compound following different routes of administration would be of particular interest to understand its broader pharmacological profile and its potential impact on cardiovascular, hepatic, renal, and other organ systems.
The table below presents the findings on the modulatory effects of this compound and related compounds on the integumentary system in the preclinical inflammation model.
Table 2: Modulatory Effects of Helianthosides on the Integumentary System in a Preclinical Inflammation Model
| Compound | Preclinical Model | Organ System | Observed Effect |
|---|---|---|---|
| This compound (Helianthoside 1) | TPA-induced mouse ear edema | Integumentary (Skin) | Marked anti-inflammatory activity |
| Helianthoside 2 | TPA-induced mouse ear edema | Integumentary (Skin) | Marked anti-inflammatory activity |
| Helianthoside 3 | TPA-induced mouse ear edema | Integumentary (Skin) | Marked anti-inflammatory activity |
| Helianthoside 4 | TPA-induced mouse ear edema | Integumentary (Skin) | Marked anti-inflammatory activity |
| Helianthoside 5 | TPA-induced mouse ear edema | Integumentary (Skin) | Marked anti-inflammatory activity |
| Helianthoside B | TPA-induced mouse ear edema | Integumentary (Skin) | Marked anti-inflammatory activity |
Structure Activity Relationship Sar and Derivatization Studies of Helianthoside a
Influence of Glycosidic Linkage Configuration on Biological Activity
The configuration of glycosidic linkages plays a critical role in the biological activity of glycosylated compounds like Helianthoside A. Glycosidic bonds, which connect sugar moieties to an aglycone or other sugars, can be either α or β. Generally, the β configuration is often associated with higher biological activity, while α configurations may result in reduced or absent activity, though exceptions exist. frontiersin.org The precise orientation of these linkages influences how the molecule interacts with biological targets, such as receptors or enzymes. frontiersin.orgkhanacademy.org Understanding these interactions is key to predicting and modulating the compound's efficacy. frontiersin.org
Role of Specific Sugar Moieties in Receptor Binding and Enzyme Inhibition
The sugar units (glycone) attached to the aglycone in this compound are not merely passive components; they actively participate in molecular recognition processes. Specific sugar moieties can influence receptor binding affinity and the potency of enzyme inhibition. oapen.org The nature, number, and linkage patterns of these sugar units dictate the molecule's three-dimensional structure and its ability to engage with specific biological targets. khanacademy.orgcreative-proteomics.com For instance, alterations in the sugar composition can affect how well a molecule fits into an enzyme's active site or binds to a receptor, thereby modulating its pharmacological effect. oapen.orgresearchgate.net
Chemical Synthesis of this compound Analogs and Derivatives for SAR Exploration
To comprehensively explore the SAR of this compound, chemical synthesis plays a pivotal role. By synthesizing analogs and derivatives with targeted structural modifications, researchers can systematically investigate the contribution of each molecular component to biological activity. wikipedia.orggardp.orgchemrxiv.org This process involves creating variations of the aglycone, altering the sugar chains, or modifying the glycosidic linkages. nih.govnih.gov Such synthetic efforts enable the generation of libraries of related compounds, which are then screened for biological activity, providing crucial data for SAR development. chemrxiv.orgnih.gov
Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for Activity Prediction
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools for predicting the biological activity of this compound and its derivatives. gardp.orgnih.govmdpi.comscirp.orgmdpi.comresearchgate.netnih.gov QSAR models establish mathematical relationships between molecular descriptors (e.g., physicochemical properties, structural features) and observed biological activities. nih.govmdpi.comscirp.org These models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process and guiding the synthesis of more potent or selective analogs. gardp.orgnih.govmdpi.comresearchgate.netnih.gov By analyzing structural features and their correlation with activity, computational methods help elucidate the underlying mechanisms of action and optimize molecular design. mdpi.comnih.gov
Compound List:
this compound
Helianthoside B
Helianthoside 1
Helianthoside 2
Helianthoside 3
Helianthoside 4
Helianthoside 5
Thornasteroside A
Synthetic Strategies and Total Synthesis Efforts for Helianthoside a
Retrosynthetic Analysis of Complex Glycosidic Saponins (B1172615)
The retrosynthetic analysis of complex glycosidic saponins like Helianthoside A typically involves a modular approach. The primary disconnection points are the glycosidic linkages connecting the carbohydrate units to each other and to the aglycone. This strategy allows for the independent synthesis of the aglycone core and the various sugar building blocks or oligosaccharide chains. These fragments are then assembled through carefully orchestrated glycosylation reactions. The process begins by identifying strategic points for disconnection, often at the glycosidic bonds, leading back to simpler, more accessible precursors. This convergent strategy facilitates the management of stereochemical complexity and the introduction of diverse functionalities, ultimately enabling the construction of the target saponin (B1150181) from readily available starting materials or through de novo synthesis of the aglycone and carbohydrate fragments scribd.comrsc.orgthieme-connect.com.
Stereoselective Glycosidation Methodologies for this compound Synthesis
The formation of glycosidic linkages with precise stereochemical control (α or β configuration) is a cornerstone of saponin synthesis. Several methodologies have been developed and refined for this purpose, with triterpene saponins often requiring robust and selective glycosylation protocols.
Glycosyl Donors: Common glycosyl donors employed include trichloroacetimidates , thioglycosides , and N-phenyltrifluoroacetimidates . These donors, activated by various promoters, facilitate the formation of the glycosidic bond. For instance, trichloroacetimidates are often activated by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), while thioglycosides are typically activated by electrophilic reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., AgOTf) mdpi.comresearchgate.netrsc.orgnih.gov. N-phenyltrifluoroacetimidates, sometimes used in conjunction with thioglycosides, can be activated by promoters like FeCl₃, which has shown efficacy in achieving 1,2-trans-β-d-glycosidic linkages researchgate.netrsc.org.
Neighboring Group Participation (NGP): A critical strategy for achieving 1,2-trans stereoselectivity (typically β-linkages for glucose and galactose) involves the use of participating protecting groups at the C-2 position of the glycosyl donor, most commonly acyl groups like acetyl (Ac) or benzoyl (Bz). These groups, upon activation, can form a cyclic dioxolenium ion intermediate, which directs the nucleophilic attack of the glycosyl acceptor exclusively from the opposite face, thus ensuring the desired stereochemistry nih.govbeilstein-journals.orgtandfonline.comwikipedia.orgtandfonline.comnih.govacs.orgresearchgate.net. The presence of non-participating groups (e.g., ethers) at C-2 often leads to α-glycosides or mixtures of anomers, or may require different strategies for stereocontrol nih.govwikipedia.org.
Promoters and Reaction Conditions: The choice of promoter, solvent, reaction concentration, and stoichiometry can significantly influence the yield and stereoselectivity of glycosylation reactions. For example, FeCl₃ has been employed as a promoter for N-phenyltrifluoroacetimidates to achieve high 1,2-trans selectivity rsc.org. Furthermore, studies have indicated that the stereoselectivity of neighboring group-directed glycosylations can be concentration-dependent, with lower concentrations sometimes favoring the desired 1,2-trans selectivity by minimizing competing SN2-like reactions nih.govacs.org.
Table 1: Key Glycosylation Methodologies in Saponin Synthesis
| Glycosyl Donor Type | Promoter/Activator Examples | C-2 Protecting Group Role (Typical) | Stereoselectivity Outcome (Typical) | References |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Participating (Acyl) | 1,2-trans (β) | mdpi.comrsc.orgnih.gov |
| Thioglycoside | NIS/AgOTf, La(OTf)₃ | Non-participating (ethers) or Participating (esters) | Variable (depends on C-2 PG) | researchgate.netrsc.orgnih.gov |
| N-phenyltrifluoroacetimidate | FeCl₃, TMSOTf | Participating (Acyl) or Non-participating (ethers) | 1,2-trans (β) with FeCl₃/NPG; Variable otherwise | researchgate.netrsc.org |
Strategies for Aglycone Core Construction and Functionalization
The triterpene aglycones, the non-sugar backbone of saponins, are complex polycyclic structures. Their synthesis or modification involves intricate strategies to achieve the correct carbon skeleton and introduce necessary functional groups for glycosylation.
Aglycone Skeletons: Triterpenoid (B12794562) saponins are typically derived from skeletons such as oleananes, dammaranes, and lupanes, which originate from the cyclization of 2,3-oxidosqualene (B107256) nih.govuoa.grinnovareacademics.innih.govresearchgate.net. Oleanane-type skeletons are particularly common.
Functionalization Strategies: The synthesis of saponins often begins with naturally abundant triterpenes, which are then chemically modified. Key functionalization strategies include:
Oxidation: Introducing hydroxyl groups or carbonyls at specific positions is crucial. For example, oxidation at C-3 is common for glycosylation nih.gov. Selenium reagents have been employed for selective oxidation in various rings of triterpene skeletons nih.gov. Cytochrome P450 monooxygenases also play a vital role in the biological functionalization of triterpene backbones nih.gov.
Modification of Existing Groups: Functional groups like hydroxyls, carboxylic acids, and double bonds present in natural triterpenes can be selectively transformed through esterification, amination, alkylation, or other reactions thieme-connect.comnih.govmdpi.com.
C-H Functionalization: Advanced methods like C-H functionalization offer direct routes to introduce new functional groups onto unactivated positions of the triterpene skeleton thieme-connect.com.
Table 2: Common Triterpene Aglycone Skeletons and Functionalization Sites
| Aglycone Skeleton | Common Functionalization Sites for Glycosylation | Notes | References |
| Oleanane (B1240867) | C-3 hydroxyl | Widely found in plant saponins; oleanolic acid is a common precursor. | mdpi.comnih.govinnovareacademics.in |
| Lupane | C-3 hydroxyl | Common skeleton; betulinic acid is a frequent starting material. | nih.govnih.gov |
| Dammarane | C-3 hydroxyl | Another prevalent skeleton in plant saponins. | uoa.grinnovareacademics.in |
Protecting Group Chemistry in Complex Carbohydrate and Triterpene Synthesis
The synthesis of complex molecules like this compound relies heavily on the judicious use of protecting groups to mask reactive functionalities and enable selective transformations.
Role of Protecting Groups: Protecting groups are essential for differentiating between multiple hydroxyl groups on carbohydrate units and on the triterpene aglycone. They prevent unwanted side reactions, control regioselectivity, and critically influence the stereochemical outcome of glycosylation reactions scribd.comnih.govresearchgate.netacs.orgwiley-vch.deuniversiteitleiden.nlresearchgate.netresearchgate.netrsc.org.
Common Protecting Groups:
Ethers: Benzyl (Bn) ethers are widely used for hydroxyl protection due to their stability under various reaction conditions and their removal via catalytic hydrogenation acs.orgrsc.org. p-Methoxybenzyl (PMB) and allyl (All) ethers are also employed.
Esters: Acetyl (Ac) and benzoyl (Bz) esters are frequently used, particularly at the C-2 position of glycosyl donors to facilitate neighboring group participation, thereby promoting 1,2-trans glycoside formation nih.govbeilstein-journals.orgtandfonline.com. Pivaloyl (Piv) and chloroacetyl groups offer variations in reactivity and orthogonality beilstein-journals.org.
Acetals and Ketals: Isopropylidene and benzylidene acetals are valuable for protecting vicinal diols, offering regioselective protection wiley-vch.deuniversiteitleiden.nl.
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) are also commonly used acs.org.
Orthogonality: In multi-step syntheses, orthogonal protecting groups are crucial. These are groups that can be selectively removed under distinct conditions without affecting other protecting groups present in the molecule, allowing for sequential and controlled functionalization wiley-vch.deuniversiteitleiden.nlresearchgate.netglycoaware.com.
Table 3: Common Protecting Groups in Saponin Synthesis
| Protecting Group Type | Specific Examples | Typical Removal Conditions | Stereodirecting Effect (C-2 position) | References |
| Ether | Benzyl (Bn) | H₂, Pd/C | Non-participating | acs.orgrsc.org |
| p-Methoxybenzyl (PMB) | DDQ, TFA | Non-participating | wiley-vch.de | |
| Ester | Acetyl (Ac) | NaOMe/MeOH (Zemplén deacetylation) | Participating | nih.govbeilstein-journals.orgtandfonline.com |
| Benzoyl (Bz) | NaOMe/MeOH | Participating | nih.govbeilstein-journals.orgtandfonline.com | |
| Pivaloyl (Piv) | NaOMe/MeOH | Participating (less migratory) | beilstein-journals.org | |
| Acetal/Ketal | Isopropylidene | Acidic conditions (e.g., TsOH) | N/A (protects diols) | mdpi.comwiley-vch.deuniversiteitleiden.nl |
| Benzylidene | Acidic conditions | N/A (protects diols) | wiley-vch.deuniversiteitleiden.nl | |
| Silyl Ether | TBS (tert-butyldimethylsilyl) | TBAF, HF/Pyridine | Non-participating | acs.org |
Chemoenzymatic Approaches to this compound and its Analogs
Chemoenzymatic synthesis offers a powerful complementary approach to purely chemical synthesis, leveraging the exquisite selectivity of enzymes for specific transformations.
Enzymatic Glycosylation: UDP-dependent glycosyltransferases (UGTs) are key enzymes involved in the biosynthesis of saponins. They catalyze the transfer of activated sugar units (e.g., UDP-glucose) to specific hydroxyl groups on the triterpene aglycone or partially glycosylated intermediates, with high regio- and stereoselectivity researchgate.netnih.govbvsalud.orgfrontiersin.orgresearchgate.net.
Synthetic Applications: By combining the chemical synthesis of complex aglycones or oligosaccharide fragments with enzymatic glycosylation, researchers can access saponin structures that are difficult to synthesize chemically. This approach is particularly valuable for introducing specific sugar moieties or for creating libraries of saponin analogs for structure-activity relationship studies. The use of engineered microorganisms or purified UGTs in vitro provides efficient and sustainable routes for producing specific glycosylated natural products researchgate.netnih.gov.
Table 4: Enzymes in Triterpenoid Saponin Biosynthesis
| Enzyme Class | Role in Saponin Synthesis | Examples of Substrates/Products | References |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpene skeleton (e.g., oleanane, dammarane). | 2,3-oxidosqualene → β-amyrin (oleanane precursor) | nih.govuoa.grnih.gov |
| Cytochrome P450 Monooxygenases (CYPs) | Mediate oxidation steps on the triterpene skeleton, introducing hydroxyl groups and other functionalities. | Oxidation of triterpene backbone at various positions (e.g., C-3, C-23) to create glycosylation sites. | nih.govuoa.gr |
| UDP-dependent Glycosyltransferases (UGTs) | Catalyze the transfer of sugar moieties from UDP-sugar donors to the aglycone or partially glycosylated intermediates. | UDP-glucose + Triterpene Aglycone → Glucosyl-Triterpene Saponin | researchgate.netnih.govbvsalud.orgfrontiersin.orgresearchgate.net |
Compound and Chemical Terminology List:
this compound
Triterpenoids
Saponins
Aglycones (Sapogenins)
Oleanane
Dammarane
Lupane
2,3-Oxidosqualene
Carbohydrates
Monosaccharides (Glucose, Galactose, Rhamnose, Arabinose, Xylose, Fucose)
Oligosaccharides
Glycosidic Linkage
Glycosylation
Stereoselective Glycosidation
Neighboring Group Participation (NGP)
Protecting Groups
Benzyl Ether (Bn)
p-Methoxybenzyl Ether (PMB)
Allyl Ether (All)
Acetyl Ester (Ac)
Benzoyl Ester (Bz)
Pivaloyl Ester (Piv)
Isopropylidene Acetal
Benzylidene Acetal
Silyl Ethers (e.g., TBS)
Trichloroacetimidate Donors
Thioglycosides
N-phenyltrifluoroacetimidate Donors
Promoters (TMSOTf, BF₃·OEt₂, FeCl₃, NIS/AgOTf)
UDP-dependent Glycosyltransferases (UGTs)
Chemoenzymatic Synthesis
Retrosynthetic Analysis
Functionalization
Oxidation
C-H Functionalization
Advanced Analytical Methods for Helianthoside a Quantification and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile compounds like Helianthoside A. Its high sensitivity and selectivity make it ideal for trace analysis and for comprehensive metabolite profiling of complex extracts. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, providing not only quantitative data but also structural information based on mass-to-charge ratios and fragmentation patterns.
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, higher peak capacity, and much faster analysis times, making it a powerful tool for the analysis of complex mixtures containing multiple saponins (B1172615). When coupled with a mass spectrometer, UHPLC-MS allows for the rapid and sensitive determination of this compound, even in the presence of structurally similar compounds.
For the quantification of oleanane-type saponins like this compound, a reversed-phase UHPLC method is typically employed. The separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile or methanol (B129727), often with additives like formic acid or ammonium acetate to improve ionization efficiency.
Table 8.1: Representative UHPLC-MS/MS Parameters for the Quantification of an Oleanane (B1240867) Triterpenoid (B12794562) Saponin (B1150181)
| Parameter | Value |
| UHPLC System | Acquity UPLC or similar |
| Column | BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 10% to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
This table presents typical parameters for the analysis of oleanane-type saponins and may require optimization for this compound.
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). This capability allows for the determination of the elemental composition of this compound and its metabolites, greatly enhancing the confidence in their identification. In quantitative analysis, HRMS can be used in full scan mode to detect all ions within a specified mass range or in a targeted manner using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for enhanced sensitivity and selectivity.
HRMS is particularly valuable in metabolite profiling studies of Helianthus annuus extracts, where it can be used to identify novel or unexpected glycosides related to this compound. The high mass accuracy of HRMS helps to distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products or Derivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its high molecular weight and low volatility, this compound itself is not amenable to direct GC-MS analysis. However, this technique is highly suitable for the analysis of its volatile degradation products or after chemical derivatization to increase its volatility.
To analyze the aglycone of this compound (oleanolic acid), a hydrolysis step is first required to cleave the sugar moieties. The resulting sapogenin can then be derivatized, for example, through silylation, to make it volatile enough for GC-MS analysis. This approach is useful for confirming the identity of the aglycone core.
Furthermore, GC-MS can be employed to study the volatile products formed during the thermal degradation of this compound. This can provide insights into its stability and decomposition pathways under various conditions.
Table 8.2: General Procedure for GC-MS Analysis of this compound Aglycone
| Step | Description |
| 1. Hydrolysis | Acid hydrolysis of the this compound sample to cleave the glycosidic bonds and release the oleanolic acid aglycone. |
| 2. Extraction | Extraction of the aglycone from the aqueous hydrolysate using an organic solvent (e.g., diethyl ether or ethyl acetate). |
| 3. Derivatization | Silylation of the dried extract using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |
| 4. GC-MS Analysis | Injection of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS) for separation and identification based on mass spectra. |
Capillary Electrophoresis (CE) in Purity Assessment and Glycoside Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For compounds like this compound, Capillary Zone Electrophoresis (CZE) is a commonly used mode.
CE is particularly well-suited for the purity assessment of this compound isolates, as it can effectively separate the main compound from closely related impurities or degradation products. The high resolving power of CE allows for the detection of minor impurities that may not be resolved by HPLC.
In addition to purity analysis, CE can be used for glycoside profiling of Helianthus annuus extracts. By optimizing the separation conditions, it is possible to resolve different glycosides based on subtle differences in their charge, size, and structure, providing a detailed fingerprint of the saponin composition.
Table 8.3: Representative CZE Parameters for the Purity Assessment of Oleanane Saponins
| Parameter | Value |
| CE System | Standard Capillary Electrophoresis System with UV detector |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 60 mM Borate buffer, pH 10.0 |
| Applied Voltage | 12 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV detection at 195 nm |
These parameters are based on methods for similar triterpenoid saponins and would likely require optimization for this compound.
Immunoassay Development for Specific this compound Detection
Immunoassays are highly specific and sensitive analytical methods that utilize the binding of an antibody to its target antigen. The development of an immunoassay for this compound would involve producing antibodies that specifically recognize this molecule. This can be achieved by conjugating this compound, or a derivative, to a carrier protein to make it immunogenic.
Once specific antibodies are generated, various immunoassay formats can be developed, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. A competitive ELISA would involve the competition between free this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites. The signal generated would be inversely proportional to the concentration of this compound in the sample.
Such an immunoassay would offer a high-throughput and cost-effective method for the routine screening of a large number of samples for the presence and quantity of this compound, for example, in plant breeding programs or for quality control of herbal products.
Quantitative Nuclear Magnetic Resonance (qNMR) for Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct and accurate determination of the concentration of a substance in a solution without the need for a calibration curve of the analyte itself. The principle of qNMR is based on the fact that the integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.
For the absolute quantification of this compound, a certified internal standard of known purity is added to the sample at a precisely weighed amount. By comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard, the concentration of this compound can be calculated. ¹H-qNMR is most commonly used due to its high sensitivity and the ubiquitous presence of hydrogen in organic molecules. This technique is invaluable for the certification of reference materials and for the accurate purity assessment of isolated this compound.
Table 8.4: Key Parameters for ¹H-qNMR for Absolute Quantification
| Parameter | Recommendation |
| Spectrometer Frequency | ≥ 400 MHz for better signal dispersion |
| Solvent | Deuterated solvent in which both analyte and internal standard are fully soluble (e.g., Methanol-d₄, DMSO-d₆) |
| Internal Standard | High purity, chemically inert, with signals not overlapping with the analyte (e.g., maleic acid, dimethyl sulfone) |
| Pulse Angle | 90° pulse for maximum signal intensity |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest |
| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for accurate integration |
| Data Processing | Manual phasing and baseline correction are crucial for accuracy |
Bioanalytical Methodologies for this compound in Preclinical Biological Matrices (e.g., plasma, tissue extracts)
The quantification of this compound in preclinical biological matrices, such as plasma and tissue extracts, is crucial for pharmacokinetic and toxicokinetic studies. ijnrd.org These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. ijnrd.org Due to the complexity of these biological samples, robust and sensitive bioanalytical methods are required to accurately measure the concentration of this compound. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of many compounds, including those similar in structure to this compound, due to its high sensitivity, selectivity, and accuracy. nih.govrsc.org
A comprehensive bioanalytical method for this compound would involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. The entire method must be validated to ensure its reliability and reproducibility for its intended application. nih.govaustinpublishinggroup.com
Sample Preparation
The initial and one of the most critical steps in the bioanalytical workflow is the preparation of the biological sample. uab.edu The primary goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances such as proteins and lipids, and concentrate the analyte to a level suitable for detection. ijisrt.comijpsjournal.com Common sample preparation techniques that could be applied for this compound analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comgcms.cz
Protein Precipitation (PPT): This is a relatively simple and rapid technique where a precipitating agent, like an organic solvent (e.g., acetonitrile or methanol), is added to the plasma or tissue homogenate to denature and precipitate proteins. ijisrt.com After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. ijisrt.com
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijpsjournal.com This technique can provide a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation method that utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. ijpsjournal.com The analyte is then eluted with a small volume of a strong solvent. This technique offers high recovery and the ability to concentrate the analyte. ijpsjournal.com
The choice of sample preparation method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity of the assay.
Chromatographic Separation
Following sample preparation, the extract is subjected to liquid chromatography for the separation of this compound from any remaining endogenous components. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are commonly used. ijnrd.org A reversed-phase C18 column is often employed for the separation of saponins. nih.govfrontiersin.org
The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. semanticscholar.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. semanticscholar.org
Mass Spectrometric Detection
The eluent from the chromatography column is introduced into a mass spectrometer for detection and quantification. A tandem mass spectrometer (MS/MS) is generally used in bioanalytical methods for its high selectivity and sensitivity. nih.gov Electrospray ionization (ESI) is a common ionization technique for saponins, and it can be operated in either positive or negative ion mode. rsc.org
Quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. nih.gov The use of an internal standard is crucial to correct for any variability during sample preparation and analysis. rsc.org
Method Validation
A bioanalytical method must be thoroughly validated to ensure its accuracy, precision, and reliability. nih.govaustinpublishinggroup.com Key validation parameters, as recommended by regulatory guidelines, include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com
Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). researchgate.net These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). austinpublishinggroup.com
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. rsc.org
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. rsc.org
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov
Below are interactive data tables summarizing hypothetical yet representative parameters for a validated LC-MS/MS method for the quantification of this compound in rat plasma, based on methods developed for similar triterpenoid saponins.
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma
| Parameter | Condition |
| Sample Preparation | |
| Technique | Protein Precipitation with Acetonitrile |
| Plasma Volume | 50 µL |
| Precipitating Agent Volume | 150 µL |
| Centrifugation | 14,000 rpm for 10 min |
| Liquid Chromatography | |
| System | UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Analyte) | e.g., m/z [M-H]⁻ → fragment ion |
| MRM Transition (IS) | Specific to the chosen internal standard |
Table 2: Hypothetical Validation Summary for this compound Bioanalytical Method
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy & Precision | |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Intra-day Accuracy (%) | 85% - 115% |
| Inter-day Accuracy (%) | 85% - 115% |
| Recovery | |
| Extraction Recovery | > 80% |
| Matrix Effect | |
| Matrix Factor | 0.9 - 1.1 |
| Stability | |
| Short-term (Bench-top) | Stable for 4 hours at room temperature |
| Long-term | Stable for 30 days at -80°C |
| Freeze-thaw Cycles | Stable for at least 3 cycles |
These tables illustrate the typical parameters and expected performance of a well-developed and validated bioanalytical method for the quantification of a triterpenoid saponin like this compound in a preclinical matrix. The successful application of such a method is fundamental to generating reliable data for pharmacokinetic assessments.
Future Research Trajectories and Translational Outlook for Helianthoside a
Exploration of Novel Biological Targets and Signaling Pathways for Glycosides
Saponins (B1172615), as a class, are known to interact with a multitude of biological targets and modulate various cellular signaling pathways, contributing to their diverse pharmacological effects, including anti-cancer and anti-inflammatory activities greenskybio.comfrontiersin.org. For Helianthoside A, future research should prioritize the identification of its specific molecular targets and the signaling cascades it influences. Preliminary in silico studies have suggested an apoptogenic potential, predicting stimulation of caspase 3 and 8 amazonaws.com. This warrants further investigation to confirm these predictions through biochemical and cellular assays, aiming to elucidate this compound's precise role in programmed cell death pathways. Furthermore, understanding its potential interactions with inflammatory pathways, such as NF-κB or cytokine signaling, could reveal novel therapeutic avenues for inflammatory conditions.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
To fully understand the therapeutic potential of this compound, the development and application of robust in vitro and in vivo models are paramount. While initial studies have utilized cell-based assays, such as MTT assays on MCF-7 breast cancer cells to assess antiproliferative activity and apoptosis assays to examine caspase activation amazonaws.com, these represent a foundational step. Future research should expand the scope of in vitro testing to include a wider array of cancer cell lines, immune cell models, and disease-specific cellular environments to comprehensively map its biological activity spectrum. Crucially, the translation of these findings into preclinical in vivo models (e.g., animal models for cancer, inflammation, or other target diseases) is essential for evaluating efficacy, pharmacokinetics, and potential toxicity, thereby providing a deeper mechanistic understanding.
Development of Advanced Drug Delivery Systems for Preclinical Applications
A common challenge faced by many natural compounds, including saponins, is their suboptimal pharmacokinetic properties, such as poor bioavailability and limited solubility greenskybio.comfrontiersin.org. To overcome these limitations and enhance the therapeutic utility of this compound, the development of advanced drug delivery systems is a critical future direction. Strategies such as encapsulation within nanoparticles, liposomes, or other nanocarriers could significantly improve this compound's solubility, stability, and targeted delivery to specific tissues or cells. Such advancements are vital for maximizing its efficacy and potentially reducing systemic exposure and associated side effects during preclinical development.
Combinatorial Approaches with Existing Therapeutic Modalities in Preclinical Settings
The synergistic potential of natural compounds when combined with conventional therapeutic agents is an area of growing interest greenskybio.comnih.govresearchgate.netnih.gov. Future research could explore the efficacy of this compound in combination therapies. For instance, preclinical studies could investigate whether this compound enhances the cytotoxic effects of established chemotherapeutic drugs (e.g., cisplatin, paclitaxel) against cancer cells, potentially leading to improved treatment outcomes and reduced drug dosages. Additionally, given the known adjuvant properties of some saponins in vaccine development researchgate.netnih.gov, this compound's potential to boost immune responses in preclinical vaccine models could also be a promising avenue.
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research
The application of omics technologies offers powerful tools for dissecting the complex molecular mechanisms underlying the biological activities of natural products frontiersin.org. For this compound, integrating genomics, proteomics, and metabolomics could provide unprecedented insights. Metabolomic profiling could elucidate its metabolic fate within biological systems and its impact on cellular metabolic pathways. Proteomic studies could identify the specific proteins that this compound interacts with, thereby pinpointing its direct molecular targets and downstream signaling effectors. Genomic analysis could also help in understanding genetic variations that might influence cellular responses to this compound, paving the way for personalized therapeutic strategies.
Emerging Areas of Research for Natural Saponins and Triterpene Glycosides
The field of natural saponin (B1150181) and triterpene glycoside research is continually expanding into novel areas, including immunomodulation, plant defense mechanisms, and applications in agriculture and cosmetics greenskybio.comfrontiersin.orgmdpi.comsemanticscholar.org. This compound could potentially find relevance in these emerging domains. Its immunomodulatory effects, particularly its potential to influence macrophage polarization, warrant exploration, mirroring the advancements seen with other saponins frontiersin.org. Furthermore, given its origin from Helianthus annuus, which is widely used in food and cosmetic industries, investigating this compound's potential as a functional ingredient or cosmetic additive, following thorough safety assessments, could represent a unique translational pathway. The broader exploration of glycosides for novel therapeutic applications, such as in cancer treatment nih.govmdpi.com, also suggests that this compound may yet reveal unexpected benefits.
Data Table: Selected In Vitro and In Silico Findings for this compound and Related Saponins
| Assay/Method | Target/Cell Line | Reported Finding/Prediction | Reference |
| In silico Prediction | Caspase 3 and 8 | Predicted potential for stimulating caspase 3 and 8, suggesting apoptogenic activity. | amazonaws.com |
| MTT Assay | MCF-7 human breast cancer cells | Demonstrated antiproliferative activity of the saponin-rich fraction. | amazonaws.com |
| Shell-less Chick Embryo Culture Assay | N/A (Fertile Eggs) | Indicated antiangiogenic properties of the saponin-rich fraction. | amazonaws.com |
| Apoptosis Assay | MCF-7 cells | Studied for activation of caspase 3 and caspase 8. | amazonaws.com |
| Cell Viability Assay | HER14 cells (related saponin, Helianthoside 2) | At 10 µg/ml, Helianthoside 2 showed 57% cell survival, suggesting some level of cytotoxicity. | ebm-journal.org |
| In silico Docking Studies | Caspase 3 and 8 protein structures | Docking of Helianthosides (A-C) with caspase 3 and 8 protein structures was performed, aiming to identify binding pockets and assess potential interactions. | amazonaws.com |
List of Compounds Mentioned:
this compound
Helianthoside B
Helianthoside C
Helianthoside (general/starfish)
Thornasteroside A
Ginsenosides
Astragaloside IV (AS-IV)
Dioscin
Platycodin D
Pulsatilla saponins
Panax notoginseng saponins
Quillaja saponins
Hederasaponin C
Glycyrrhizic acid
Cardiac glycosides
Oleandrin
Q & A
Q. What are the standard protocols for isolating Helianthoside A from plant sources, and how can purity be validated?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparative analysis with published spectral data . Reproducibility hinges on documenting solvent ratios, temperature, and stationary phase details, as per guidelines for experimental reproducibility in organic chemistry .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure, and what pitfalls should researchers avoid?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments) and High-Resolution Mass Spectrometry (HRMS) are critical. Common pitfalls include improper sample preparation (e.g., incomplete deuterated solvent removal) and misassignment of stereochemistry. Cross-referencing data with existing literature and using computational tools (e.g., DFT calculations) can mitigate errors .
Q. How can researchers design dose-response experiments to study this compound’s bioactivity while minimizing cytotoxicity artifacts?
Methodological Answer: Use a tiered approach:
- Preliminary screening : Broad concentration ranges (e.g., 0.1–100 µM) in cell-based assays.
- Validation : Narrower ranges based on IC50 values, with controls for solvent effects (e.g., DMSO).
- Cytotoxicity checks : Parallel assays (e.g., MTT or LDH release) to distinguish bioactivity from nonspecific toxicity .
Advanced Research Questions
Q. How can contradictions in published data on this compound’s mechanism of action be systematically resolved?
Methodological Answer:
- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies to identify variables affecting outcomes .
- Orthogonal validation : Use complementary techniques (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement.
- Data transparency : Share raw datasets and statistical analyses to enable independent verification .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modular synthesis : Focus on functionalizing the glycosidic moiety or aglycone core separately to preserve scaffold integrity.
- Automated platforms : Use high-throughput robotics for parallel synthesis of derivatives.
- Analytical integration : Pair LC-MS with real-time reaction monitoring to track intermediates and byproducts .
Q. How should researchers address batch-to-batch variability in this compound samples during long-term pharmacological studies?
Methodological Answer:
- Standardization : Implement Good Laboratory Practice (GLP) protocols for extraction and storage.
- Stability testing : Monitor degradation under varying conditions (temperature, pH) via accelerated stability studies.
- Multivariate analysis : Use PCA or PLS regression to correlate bioactivity with chemical composition variability .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer: Nonlinear regression models (e.g., log-dose vs. response) with bootstrapping to estimate confidence intervals. For heterogeneous populations, mixed-effects models account for intra- and inter-sample variability .
Q. How can researchers ensure computational docking studies of this compound with protein targets align with experimental results?
Methodological Answer:
- Validation cohorts : Compare docking scores with experimental binding data (e.g., SPR, ITC).
- Ensemble docking : Use multiple protein conformations to account for flexibility.
- False-positive controls : Include decoy compounds to calibrate scoring thresholds .
Ethical & Reproducibility Considerations
Q. What documentation standards are critical for replicating this compound-related experiments across labs?
Methodological Answer:
- Detailed Supplementary Information : Include step-by-step protocols, raw spectra, and instrument calibration data.
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo) .
Q. How can researchers ethically navigate intellectual property constraints when publishing this compound findings with commercial potential?
Methodological Answer: Collaborate with institutional technology transfer offices to file provisional patents before submission. Use non-proprietary analogs in public disclosures to protect proprietary structures while enabling scientific discourse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
